molecular formula C16H23FO2 B1621273 2'-Fluoro-4'-octyloxyacetophenone CAS No. 203066-98-2

2'-Fluoro-4'-octyloxyacetophenone

Cat. No.: B1621273
CAS No.: 203066-98-2
M. Wt: 266.35 g/mol
InChI Key: YADHYLAWFKTTCV-UHFFFAOYSA-N
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Description

2'-Fluoro-4'-octyloxyacetophenone is a fluorinated acetophenone derivative characterized by a fluorine atom at the 2' position and a long-chain octyloxy group (-OCH₂(CH₂)₆CH₃) at the 4' position of the aromatic ring.

Properties

IUPAC Name

1-(2-fluoro-4-octoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FO2/c1-3-4-5-6-7-8-11-19-14-9-10-15(13(2)18)16(17)12-14/h9-10,12H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADHYLAWFKTTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379167
Record name 2'-Fluoro-4'-octyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203066-98-2
Record name 1-[2-Fluoro-4-(octyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203066-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-octyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-octyloxyacetophenone can be achieved through several routes. One common method involves the reaction of 1-bromooctane with 2’-fluoro-4’-hydroxyacetophenone . The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxy group with the octyloxy group, resulting in the formation of 2’-Fluoro-4’-octyloxyacetophenone .

Industrial Production Methods

Industrial production methods for 2’-Fluoro-4’-octyloxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-octyloxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro and octyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2’-Fluoro-4’-octyloxyacetophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-octyloxyacetophenone involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to specific targets, while the octyloxy group can influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below summarizes key physical properties of 2'-fluoro-4'-octyloxyacetophenone and related derivatives:

Compound Name Substituents (2', 4') Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2'-Fluoro-4'-hydroxyacetophenone F, OH C₈H₇FO₂ 154.14 125 Pharmaceutical intermediates
2'-Fluoro-4'-methoxyacetophenone F, OCH₃ C₉H₉FO₂ 168.16 Not reported Organic synthesis, agrochemicals
This compound F, OCH₂(CH₂)₆CH₃ C₁₅H₂₁FO₂ 252.33 Not reported Surfactants, specialty polymers
4'-Fluoroacetophenone H, F C₈H₇FO 138.14 Not reported Solvent, fragrances

Key Observations :

  • Hydrophobicity: The octyloxy group significantly increases molecular weight and hydrophobicity compared to hydroxy or methoxy derivatives, which may enhance solubility in non-polar solvents .
  • Melting Points: Shorter substituents (e.g., -OH) result in higher melting points due to hydrogen bonding (e.g., 125°C for 2'-fluoro-4'-hydroxyacetophenone) , while longer alkyl chains (e.g., octyloxy) likely reduce crystallinity, leading to lower or unobserved melting points.
  • Synthetic Pathways : Methoxy and hydroxy analogs are synthesized via AlCl₃-catalyzed acylation and subsequent alkylation (e.g., methyl iodide for methoxy derivatives) . The octyloxy variant would require analogous alkylation with octyl halides.

Reactivity and Functional Group Interactions

  • Hydrogen Bonding: The hydroxyl group in 2'-fluoro-4'-hydroxyacetophenone participates in hydrogen bonding, influencing its reactivity in electrophilic substitution reactions and crystallization behavior .
  • Electron-Withdrawing Effects : The fluorine atom at the 2' position exerts an electron-withdrawing effect, activating the aromatic ring toward nucleophilic attack at the 4' position. This effect is consistent across all fluorinated analogs .

Biological Activity

2'-Fluoro-4'-octyloxyacetophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25FO2. Its structure features a fluorine atom at the 2' position and an octyloxy group at the 4' position on the acetophenone core. These modifications may influence its solubility, hydrophobicity, and interaction with biological targets.

The biological activity of this compound is thought to be mediated through its interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the octyloxy group enhances binding affinity, potentially leading to modulation of various biological pathways. Although the precise mechanisms remain to be fully elucidated, preliminary studies suggest possible pathways involving:

  • Antimicrobial Activity : Interference with bacterial cell membrane integrity and inhibition of macromolecular biosynthesis.
  • Anticancer Activity : Induction of apoptosis in cancer cells through cell cycle arrest and modulation of signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.39 μg/mL for certain derivatives . The compound's mechanism may involve disruption of bacterial membrane potential and inhibition of DNA topoisomerase IV activity .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound has been evaluated using multiple assays, including:

  • MTT Assay : To assess cell viability.
  • Colony Formation Assays : To evaluate long-term effects on cell proliferation.

The results indicated that treatment with this compound led to significant reductions in cell viability and colony formation in tested tumor cells .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other compounds for their antibacterial properties against Mycobacterium tuberculosis. It demonstrated superior efficacy compared to structurally similar compounds, suggesting that the octyloxy group enhances its biological activity .
  • Cytotoxicity Screening : A detailed cytotoxicity screening on various mammalian cell lines revealed that this compound exhibited selective toxicity towards cancerous cells while sparing normal cells, indicating potential for therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameAntimicrobial ActivityAnticancer ActivityStructural Characteristics
2'-Fluoro-4'-methoxyacetophenoneModerateLowMethoxy group at 4' position
2'-Fluoro-4'-hexyloxyacetophenoneHighModerateHexyloxy group at 4' position
This compound High High Octyloxy group at 4' position

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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